2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
Description
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is a bicyclic heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a tetrahydro modification (saturation at the 5,6,7,8-positions) and a propanenitrile substituent at the 2-position. The nitrile group (‑CN) confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
InChI |
InChI=1S/C10H13N3/c1-8(6-11)9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-5H2,1H3 |
InChI Key |
HIMBWVOCXVXGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CN2CCCCC2=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile compound in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related imidazo[1,2-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies.
Structural Features and Substituent Effects
Physicochemical Properties
Key Observations:
- Nitrile vs.
- Electron-Withdrawing Effects: Both nitro (‑NO₂, 1l) and nitrile (‑CN, Target Compound) groups are electron-withdrawing, but nitro substituents may induce stronger electron deficiency, affecting reactivity in electrophilic substitutions .
- Thermal Stability : Higher melting points in 1l (243–245°C) and SI-1 (white solid) suggest greater crystalline stability compared to the ethyl carboxylate analog (164–167°C) .
Biological Activity
2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 167.21 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it may act as a modulator of cytochrome P450 enzymes which are crucial for drug metabolism.
- Receptor Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors such as serotonin and dopamine receptors. This interaction could lead to potential applications in treating neurological disorders.
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This suggests its potential utility in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : Research has indicated that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations.
Data Table: Summary of Biological Activities
Case Study 1: Neuroprotective Potential
A study published in a peer-reviewed journal evaluated the neuroprotective effects of this compound on cultured neuronal cells. The results indicated a significant reduction in cell death when exposed to oxidative stressors compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study reported that the compound exhibited a strong inhibitory effect with MIC values below 50 µg/mL.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
